molecular formula C12H16N2O5 B1270829 Boc-3-amino-1-carboxymethyl-pyridin-2-one CAS No. 882847-09-8

Boc-3-amino-1-carboxymethyl-pyridin-2-one

Katalognummer: B1270829
CAS-Nummer: 882847-09-8
Molekulargewicht: 268.27 g/mol
InChI-Schlüssel: QPLUGXUIIHOKBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Boc-3-amino-1-carboxymethyl-pyridin-2-one is a useful research compound. Its molecular formula is C12H16N2O5 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-3-amino-1-carboxymethyl-pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-amino-1-carboxymethyl-pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyridin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h4-6H,7H2,1-3H3,(H,13,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLUGXUIIHOKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373168
Record name {3-[(tert-Butoxycarbonyl)amino]-2-oxopyridin-1(2H)-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-09-8
Record name {3-[(tert-Butoxycarbonyl)amino]-2-oxopyridin-1(2H)-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

The Pyridin-2-one Scaffold: Structural Logic, Synthetic Access, and Clinical Utility

[1]

Executive Summary: A Privileged Pharmacophore

In the landscape of modern medicinal chemistry, the pyridin-2-one (2-pyridone) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Far from being a mere structural spacer, the pyridin-2-one core offers unique electronic properties, functioning as a bioisostere for amides, phenyl rings, and phenols.

Its utility is driven by three critical factors:

  • Dynamic Tautomerism: The ability to switch between lactam (H-bond acceptor/donor) and lactim (aromatic) forms based on the microenvironment.[1]

  • Metabolic Resilience: Enhanced stability against oxidative metabolism compared to electron-rich phenyl rings.[1]

  • Kinase Hinge Mimicry: The structural congruence of the lactam motif with the adenine ring of ATP, making it a staple in Type I/II kinase inhibitor design.

Physical-Organic Foundations: The Tautomerism Engine[2]

The defining characteristic of the pyridin-2-one scaffold is its prototropic tautomerism.[1] Understanding this equilibrium is non-negotiable for rational drug design, as the binding mode often depends on the specific tautomer stabilized by the protein pocket.

The Lactam-Lactim Equilibrium

While the aromatic 2-hydroxypyridine (lactim) form suggests aromatic stability, the 2-pyridone (lactam) form is generally thermodynamically preferred in the solid state and in polar solvents (including physiological fluids like plasma) due to a significant resonance stabilization energy (~25-30 kcal/mol) and dimerization capability.[1]

  • Lactam Form (A): Predominates in water/plasma.[1] Acts as a hydrogen bond donor (NH) and acceptor (C=O).[1][2]

  • Lactim Form (B): Favored in the gas phase or highly non-polar hydrophobic pockets.[1] Acts as an H-bond donor (OH) and acceptor (N).[1][2]

Visualization: Tautomeric Control Logic

The following diagram illustrates the environmental factors shifting this equilibrium, crucial for docking simulations.

Tautomerismcluster_0Equilibrium FactorsSolventSolvent Polarity(High Dielectric favors Lactam)LactamPyridin-2-one(Lactam Form)Polar/Aq DominantSolvent->LactamPromotesConcConcentration(Dimerization favors Lactam)Conc->LactamPromotesSubstSubstituents(EWG at C3/C5 stabilizes Lactim)Lactim2-Hydroxypyridine(Lactim Form)Non-polar/Gas DominantSubst->LactimCan ShiftLactam->Lactim K_eq ~ 10^3 (Aq)

Figure 1: Factors influencing the tautomeric state of the scaffold.[1] In aqueous biological media, the lactam form is generally the bioactive species unless a hydrophobic pocket forces a shift.

Medicinal Chemistry Applications & Case Studies

Bioisosterism: The Amide Replacement Strategy

The pyridin-2-one ring is a cyclic vinylogous amide.[1] It is frequently used to replace unstable acyclic amide bonds in peptide mimetics.[1] This rigidification reduces the entropic penalty of binding and blocks proteolytic cleavage.

Comparative Data: Pyridin-2-one vs. Bioisosteres

PropertyPhenyl RingAmide (Trans)Pyridin-2-oneMedicinal Benefit
H-Bond Donor 01 (NH)1 (NH)Mimics peptide backbone interactions.[1]
H-Bond Acceptor 01 (C=O)1 (C=O)Key for kinase hinge binding.[1]
Aromaticity HighLowModerateAllows Pi-stacking without high lipophilicity.[1]
LogP (Lipophilicity) HighLowModerateImproved solubility over phenyl analogs.[1]
Metabolic Liability High (Oxidation)High (Hydrolysis)LowResistant to peptidases and CYP oxidation.[1]
Case Study 1: Perampanel (CNS Targeting)

Drug: Perampanel (Fycompa) Target: AMPA Glutamate Receptor (Non-competitive antagonist) Mechanism: Perampanel utilizes the pyridin-2-one scaffold to position a pendant phenyl ring and a benzonitrile group in a specific conformation that wedges into an allosteric site on the AMPA receptor.[1] The scaffold's rigidity is vital here; a flexible chain would lose potency due to entropic costs.[1]

  • Key Insight: The 2-pyridone core serves as a central hub that orients three hydrophobic vectors (phenyl, benzonitrile, and the pyridone itself) to lock the receptor in a closed, non-conducting state.

Case Study 2: Pirfenidone (Anti-Fibrotic)

Drug: Pirfenidone (Esbriet) Target: Pleiotropic (TGF-β, TNF-α modulation) Mechanism: Unlike Perampanel, Pirfenidone is a small, simple molecule (5-methyl-1-phenylpyridin-2(1H)-one).[1] Its mechanism is complex, acting as a "functional antagonist" of TGF-β.[1][3]

  • Key Insight: The carbonyl oxygen of the pyridone core is essential for scavenging reactive oxygen species (ROS) and modulating the p38 MAPK pathway.

Pirfenidone_Mechcluster_pathwaysSignaling ModulationPirfenidonePirfenidone(Pyridin-2-one Core)TGFbTGF-β PathwayPirfenidone->TGFbInhibitsp38p38 MAPKPhosphorylationPirfenidone->p38BlocksROSOxidative Stress(ROS Scavenging)Pirfenidone->ROSReducesFibrosisFibrogenesis(Collagen Deposition)TGFb->Fibrosisp38->FibrosisROS->Fibrosis

Figure 2: The pleiotropic anti-fibrotic mechanism of Pirfenidone, centered on TGF-β and MAPK downregulation.[1]

Advanced Synthetic Protocols

Standard synthesis involves the condensation of 1,3-dicarbonyls with amides, but this often lacks regiocontrol. Modern medicinal chemistry demands late-stage functionalization.[1] The Ruthenium(II)-Catalyzed C-H Activation is the gold standard for diversifying the pyridin-2-one core.[1]

Protocol: Ru(II)-Catalyzed C-H Alkenylation

This protocol allows for the direct installation of functional groups at the C6 position of the pyridone ring, a difficult position to access via nucleophilic substitution.

Reagents & Causality:

  • Catalyst:

    
     (Precatalyst that forms the active ruthenacycle).[1]
    
  • Oxidant:

    
     (Regenerates the Ru(II) species from Ru(0)).[1]
    
  • Solvent: t-Amyl alcohol or DMF (High boiling point, polar aprotic/protic mix stabilizes the transition state).[1]

  • Directing Group: The pyridone oxygen acts as a weak directing group (WDG).[1]

Step-by-Step Methodology:

  • Preparation:

    • In a glovebox or under argon, charge a sealed tube with the

      
      -substituted pyridin-2-one substrate (1.0 equiv), alkene coupling partner (e.g., ethyl acrylate, 1.5 equiv), 
      
      
      (5 mol%), and
      
      
      (2.0 equiv).
    • Add

      
       (20 mol%) as an additive to assist in the deprotonation/metalation step (CMD mechanism).[1]
      
  • Reaction:

    • Add degassed t-Amyl alcohol (0.2 M concentration relative to substrate).[1]

    • Seal the vessel and heat to 100–120°C for 12–16 hours. Note: High temperature is required to overcome the energy barrier of the C-H bond cleavage.

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc.

    • Filter through a pad of Celite to remove copper/ruthenium salts.[1]

    • Concentrate in vacuo.[1]

  • Purification:

    • Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Self-Validating Check:

  • Observation: The reaction mixture should turn from reddish-brown to green/blue (indicating Cu(II) reduction to Cu(I)/Cu(0)) as the reaction progresses.[1] If it stays red, the oxidant is not being engaged, or the catalyst is dead.

CH_ActivationStartN-SubstitutedPyridin-2-oneRu_CycleRu(II) Coordination(O-Directing)Start->Ru_CycleCMDC-H Cleavage(CMD Mechanism)Ru_Cycle->CMD-AcOHInsertAlkene InsertionCMD->InsertProductC6-FunctionalizedPyridin-2-oneInsert->ProductReductive Elim.+ Oxidant

Figure 3: Catalytic cycle for the Ru(II) C-H activation. The pyridone oxygen directs the metal to the C6 position.

Future Outlook: PROTACs and Beyond

The pyridin-2-one scaffold is currently evolving beyond simple inhibition.[1]

  • PROTAC Linkers: Due to its stability and rigid geometry, it is increasingly used as a linker motif in Proteolysis Targeting Chimeras (PROTACs) to improve the pharmacokinetic profile of these large molecules.

  • Cereblon Ligand Modification: While thalidomide (glutarimide) is the standard Cereblon binder, pyridin-2-one analogs are being explored to reduce the hydrolytic instability of the glutarimide ring while maintaining E3 ligase recruitment.[1]

References

  • Mechanism of Pirfenidone

    • Pharmacological basis of the antifibrotic effects of pirfenidone.[3][4][5][6] (NIH/PMC).[1]

    • Source: [Link]

  • Perampanel Discovery & SAR

    • The discovery and development of perampanel for the treatment of epilepsy.[7][8] (Expert Opin Drug Discov).[1][9]

    • Source: [Link]

  • Scaffold Medicinal Chemistry Review

    • Recent Advances of Pyridinone in Medicinal Chemistry.[1][10] (Frontiers in Chemistry).[1]

    • Source: [Link][2][11][12]

  • Ruthenium Catalysis Protocol

    • Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations. (Organic Letters).[1]

    • Source: [Link]

  • Tautomerism in Drug Design

    • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (J. Am. Chem. Soc.).[1][13]

    • Source: [Link]

Methodological & Application

Application Note: Scalable Synthesis of Boc-3-amino-1-carboxymethyl-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized synthetic protocol for Boc-3-amino-1-carboxymethyl-pyridin-2-one (also known as N-Boc-3-amino-2-pyridone-1-acetic acid). This scaffold is a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers, peptidomimetics, and thrombin/elastase inhibitors.

The protocol utilizes a "Nitro-First" strategy , initiating with 3-nitro-2-hydroxypyridine to leverage the electronic withdrawing effect of the nitro group, which assists in directing regioselective N-alkylation over the competitive O-alkylation. The workflow ensures high purity (>98%) and scalability, addressing common pitfalls such as incomplete reduction or ester hydrolysis side-reactions.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the difficult oxidation of 3-aminopyridine. Instead, we employ a 4-step linear sequence:

  • Regioselective Alkylation: N-alkylation of 3-nitro-2-pyridone.

  • Reduction: Catalytic hydrogenation of the nitro group to an amine.

  • Protection: Chemoselective Boc-protection of the resulting primary amine.

  • Saponification: Controlled hydrolysis of the ethyl ester to the free acid.

Synthetic Pathway Visualization

SynthesisRoute SM 3-Nitro-2-hydroxypyridine (Starting Material) Step1 Step 1: N-Alkylation (Ethyl bromoacetate, NaH) SM->Step1 Int1 Intermediate A: Ethyl (3-nitro-2-oxopyridin-1-yl)acetate Step1->Int1 Step2 Step 2: Reduction (H2, Pd/C) Int1->Step2 Int2 Intermediate B: Ethyl (3-amino-2-oxopyridin-1-yl)acetate Step2->Int2 Step3 Step 3: Boc Protection (Boc2O, TEA) Int2->Step3 Int3 Intermediate C: Ethyl (3-Boc-amino-2-oxopyridin-1-yl)acetate Step3->Int3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Int3->Step4 Product Target: Boc-3-amino-1-carboxymethyl-pyridin-2-one Step4->Product

Figure 1: Linear synthetic workflow for the target scaffold.

Detailed Experimental Protocols

Step 1: Regioselective N-Alkylation

Objective: Synthesize Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate. Critical Mechanism: 2-Pyridones exist in tautomeric equilibrium with 2-hydroxypyridines.[1] Under basic conditions, the ambident anion can react at the Nitrogen (N-alkylation) or Oxygen (O-alkylation). Using NaH in DMF (polar aprotic solvent) strongly favors the thermodynamic N-alkylated product due to the better solvation of the cation and the "hardness" of the nucleophilic centers relative to the electrophile.

Reagents:

Reagent Equiv. Role
3-Nitro-2-hydroxypyridine 1.0 Substrate
Sodium Hydride (60% in oil) 1.1 Base
Ethyl Bromoacetate 1.1 Electrophile

| DMF (Anhydrous) | Solvent | Reaction Medium |

Protocol:

  • Charge a flame-dried round-bottom flask with 3-nitro-2-hydroxypyridine (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Add NaH (1.1 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes homogeneous (formation of the sodium salt).

  • Add Ethyl bromoacetate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation: Monitor by TLC (50% EtOAc/Hexane). The N-alkylated product is typically more polar than the O-alkylated byproduct.

  • Workup: Quench with saturated

    
    , extract with EtOAc (3x), wash with water and brine (to remove DMF), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or flash chromatography (SiO2, EtOAc/Hexane).

Step 2: Nitro Reduction

Objective: Synthesize Ethyl (3-amino-2-oxopyridin-1(2H)-yl)acetate. Scientific Insight: Catalytic hydrogenation is preferred over chemical reductions (Fe/AcOH or SnCl2) to simplify workup and avoid metal waste, as the pyridine ring is stable under standard hydrogenation conditions.

Protocol:

  • Dissolve the nitro-ester (from Step 1) in Ethanol or Methanol (0.1 M).

  • Add 10% Pd/C (10 wt% loading relative to substrate).

  • Stir under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 12–16 hours.

  • Validation: Monitor by LC-MS. Disappearance of the nitro peak (M+) and appearance of the amine peak (M-30+2H) confirms conversion.

  • Workup: Filter through a Celite pad to remove the catalyst.[2] Wash the pad with MeOH.[2] Concentrate the filtrate to yield the crude amine. Note: Amines can be oxidation-sensitive; proceed immediately to Step 3.

Step 3: Boc Protection

Objective: Synthesize Ethyl (3-(tert-butoxycarbonylamino)-2-oxopyridin-1(2H)-yl)acetate.

Protocol:

  • Suspend the crude amine in DCM (Dichloromethane) or THF .

  • Add Triethylamine (TEA) (1.5 equiv) or DIPEA.

  • Add Di-tert-butyl dicarbonate (

    
    )  (1.2 equiv).
    
  • Stir at room temperature for 4 hours.

  • Workup: Wash with 1M citric acid (to remove unreacted amine), saturated

    
    , and brine. Dry and concentrate.
    
  • Purification: Flash chromatography (EtOAc/Hexane gradient).

Step 4: Ester Hydrolysis (Saponification)

Objective: Isolate Boc-3-amino-1-carboxymethyl-pyridin-2-one. Critical Control: Use Lithium Hydroxide (LiOH) in a THF/Water mixture. LiOH is milder than NaOH and less likely to attack the Boc carbamate or the lactam ring of the pyridone.

Protocol:

  • Dissolve the Boc-protected ester in THF/Water (3:1) .

  • Cool to 0°C.

  • Add LiOH·H2O (1.5 equiv).

  • Stir at 0°C for 1 hour, then warm to room temperature and monitor by TLC/LC-MS.

  • Workup (Crucial Step):

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous layer carefully with 1M HCl or 10% Citric Acid to pH 3–4. Do not go below pH 2 to avoid Boc removal.

    • The product often precipitates as a white solid. Filter and wash with cold water.

    • If no precipitate forms, extract with EtOAc, dry, and concentrate.

Quality Control & Validation Criteria

To ensure the protocol generates reliable data, the following analytical checkpoints must be met:

CheckpointMethodExpected ResultInterpretation
Regioselectivity 1H NMRRing protons shiftN-alkylated pyridones show distinct coupling constants compared to O-alkylated pyridines. N-CH2 protons typically appear around

4.6–4.9 ppm.
Reduction Completeness LC-MSMass shift (-30, +2)Residual nitro compounds are difficult to separate later; ensure >99% conversion before Boc protection.
Final Purity HPLC>98% AreaEssential for use in solid-phase peptide synthesis (SPPS).
Regioselectivity Logic Map

Regioselectivity Start 3-Nitro-2-hydroxypyridine + Base BaseChoice Base/Solvent Selection Start->BaseChoice PathA Route A: Ag2CO3 / Non-polar solvent BaseChoice->PathA Kinetic/Silver control PathB Route B: NaH / DMF (Polar Aprotic) BaseChoice->PathB Thermodynamic/Sodium control ResultA O-Alkylation (Major) (Alkoxypyridine) PathA->ResultA ResultB N-Alkylation (Major) (Target Pyridone) PathB->ResultB

Figure 2: Decision tree for controlling N- vs O-alkylation in pyridone synthesis.

Troubleshooting Guide

  • Issue: Low Yield in Step 1 (O-Alkylation observed).

    • Cause: Incomplete deprotonation or solvent moisture.

    • Fix: Ensure NaH is fresh. Use strictly anhydrous DMF. Increase temperature slightly (to 40°C) if reaction is sluggish, but monitor closely.

  • Issue: Boc group loss during Step 4.

    • Cause: pH dropped too low during workup.

    • Fix: Use Citric acid instead of HCl for acidification. Monitor pH with a meter, stopping at pH 4.0.

  • Issue: Product is hygroscopic or an oil.

    • Fix: Lyophilize from a mixture of Water/Acetonitrile to obtain a fluffy powder.

References

  • Regioselective N-Alkylation: Hao, X., et al. (2015).[3] "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 17(14), 3382–3385.[3] Link

  • Pyridone Synthesis Context: Wang, N., et al. (2024).[1] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." Journal of Organic Chemistry, 89, 3657-3665.[1] Link

  • General Pyridone Reduction/Protection: Nielsen, P. E. (Ed.).[2][4][5][6][7] (2004). Peptide Nucleic Acids: Protocols and Applications. Horizon Bioscience. (Standard reference for PNA monomer synthesis involving similar heterocyclic chemistry).

  • Commercial Verification: Chem-Impex International. "Product: Boc-3-amino-1-carboxymethyl-pyridin-2-one."[8] Link

Sources

Application Note & Protocol: Regioselective N-Alkylation of 3-Amino-pyridin-2-one with Bromoacetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-pyridone core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and natural products.[1] Functionalization of this core is critical for developing new therapeutic agents. This application note provides a detailed, field-proven protocol for the regioselective N-alkylation of 3-amino-pyridin-2-one with bromoacetate esters. We delve into the mechanistic rationale behind the procedural choices, offering insights into controlling regioselectivity and overcoming common synthetic challenges. The protocol is designed for researchers in synthetic chemistry and drug development, ensuring reproducibility and high-yield synthesis of the versatile intermediate, ethyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate.

Introduction and Scientific Rationale

The N-alkylation of pyridinones is a fundamental transformation in synthetic organic chemistry. The resulting N-substituted 2-pyridones are key building blocks for a wide range of biologically active compounds, including inhibitors of the SARS-CoV-2 main protease.[1] The introduction of an acetate moiety onto the ring nitrogen of 3-amino-pyridin-2-one yields a valuable intermediate, ethyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate[2], which possesses multiple functional handles for further diversification, such as amide coupling or ester hydrolysis.

The primary challenge in this synthesis is controlling regioselectivity. The 3-amino-pyridin-2-one scaffold presents three principal nucleophilic sites: the amide nitrogen (N1), the exocyclic amine (N3), and the carbonyl oxygen (O2), which can exist in tautomeric equilibrium as a 2-hydroxypyridine. Uncontrolled alkylation can lead to a mixture of N1-alkylated, N3-alkylated, and O-alkylated products, complicating purification and reducing the yield of the desired isomer. This protocol is optimized to favor exclusive N1-alkylation through careful selection of base, solvent, and reaction conditions.

Mechanistic Considerations: Achieving N1 Regioselectivity

The reaction proceeds via a classical SN2 mechanism, where a nucleophile attacks the electrophilic methylene carbon of the bromoacetate, displacing the bromide ion.[3] The key to regioselectivity lies in generating the most reactive and available nucleophile at the desired position.

  • Deprotonation: The N1-proton of the pyridinone ring is significantly more acidic than the protons of the exocyclic N3-amino group due to resonance stabilization of the resulting conjugate base. A strong, non-nucleophilic base like sodium hydride (NaH) will selectively deprotonate the N1 position, creating a sodium pyridinone salt.

  • Nucleophilicity and Solvent Effects: The resulting N1-anion is a soft nucleophile. In a polar aprotic solvent such as N,N-Dimethylformamide (DMF), the sodium cation is well-solvated, leaving a highly reactive "naked" anion. This environment strongly favors alkylation on the nitrogen over the harder oxygen atom of the enolate tautomer.[4] While the exocyclic N3-amine is also nucleophilic, it is a significantly weaker nucleophile than the deprotonated N1-anion, preventing competitive N3-alkylation.[5]

Below is a diagram illustrating the potential alkylation sites and the desired reaction pathway.

G cluster_0 Reactants cluster_1 Potential Nucleophilic Sites cluster_2 Products start 3-Amino-pyridin-2-one N1 N1-Anion (Desired) start->N1 NaH, DMF (Deprotonation) O2 O-Enolate (Side Product) start->O2 N3 N3-Amine (Side Product) start->N3 bromoacetate Ethyl Bromoacetate (BrCH₂CO₂Et) product_N1 Desired N1-Alkylated Product N1->product_N1 + Bromoacetate (SN2 Reaction) product_O2 O-Alkylated Byproduct O2->product_O2 + Bromoacetate product_N3 N3-Alkylated Byproduct N3->product_N3 + Bromoacetate

Caption: Regioselectivity in the alkylation of 3-amino-pyridin-2-one.

Detailed Experimental Protocol

This protocol details the synthesis of ethyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate.

Materials and Equipment
  • Reagents: 3-Amino-pyridin-2-one, Sodium Hydride (60% dispersion in mineral oil), Ethyl Bromoacetate (≥98%), Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Hexanes, Deionized Water, Saturated Brine Solution.

  • Equipment: Round-bottom flask (flame-dried), magnetic stirrer and stir bar, rubber septa, nitrogen or argon line with balloon, syringes, ice-water bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), glass column for chromatography, standard laboratory glassware.

Reagent Summary Table
ReagentRoleMolar Eq.Mol. Wt. ( g/mol )Amount (10 mmol scale)
3-Amino-pyridin-2-oneStarting Material1.0110.111.10 g
Sodium Hydride (60%)Base1.240.00 (as 60%)480 mg
Ethyl BromoacetateAlkylating Agent1.1167.001.22 mL (1.84 g)
Anhydrous DMFSolvent-73.0950 mL
Step-by-Step Procedure

The overall workflow for the synthesis is outlined below.

G A 1. Setup & Inert Atmosphere (Flame-dried flask under N₂) B 2. Reagent Addition (Add 3-amino-pyridin-2-one and anhydrous DMF) A->B C 3. Deprotonation (Cool to 0 °C, add NaH portion-wise. Stir for 30 min at 0 °C) B->C D 4. Alkylation (Add ethyl bromoacetate dropwise at 0 °C. Warm to RT, stir for 4-6 h) C->D E 5. Reaction Monitoring (Monitor by TLC until SM is consumed) D->E F 6. Work-up (Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄) E->F G 7. Purification (Concentrate and purify by silica gel column chromatography) F->G H 8. Characterization (Confirm structure by ¹H NMR, MS) G->H

Caption: Experimental workflow for N-alkylation.

  • Preparation: Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: To the flask, add 3-amino-pyridin-2-one (1.10 g, 10.0 mmol). Using a syringe, add 50 mL of anhydrous DMF and stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the flask in an ice-water bath to 0 °C. Carefully add sodium hydride (60% dispersion, 480 mg, 12.0 mmol) in small portions over 10 minutes. Caution: Vigorous hydrogen gas evolution occurs. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The solution should become a clear, dark-colored suspension.

  • Alkylation: While maintaining the temperature at 0 °C, add ethyl bromoacetate (1.22 mL, 11.0 mmol) dropwise via syringe over 5 minutes. After the addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by TLC (e.g., 50% Ethyl Acetate in Hexanes), observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated brine solution (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude oil should be purified by silica gel column chromatography, eluting with a gradient of 20% to 60% ethyl acetate in hexanes to afford the pure product as a solid.

  • Characterization: The final product, ethyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate, can be characterized by standard spectroscopic methods. The chemical name is ethyl (3-amino-2-oxo-1,2-dihydropyridyl)acetate and its molecular formula is C₉H₁₂N₂O₃.[2]

Troubleshooting and Key Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive NaH (hydrolyzed); Wet solvent/glassware.Use a fresh bottle of NaH. Ensure all solvents are anhydrous and glassware is rigorously dried.
Mixture of Products Reaction too warm during base or alkylating agent addition, favoring side reactions.Maintain strict temperature control at 0 °C during additions. Add reagents slowly and dropwise. Consider using a weaker base like potassium carbonate (K₂CO₃), although this may require longer reaction times or heating.[6]
Low Yield after Work-up Product is partially water-soluble; Incomplete extraction.Increase the number of extractions with ethyl acetate. Ensure the aqueous layer is saturated with NaCl (brine) to decrease the solubility of the organic product.
Oily Product that won't solidify Residual solvent (DMF).DMF has a high boiling point. After rotary evaporation, place the crude product under high vacuum for several hours to remove trace DMF before chromatography.

Conclusion

This application note provides a robust and reliable protocol for the regioselective N1-alkylation of 3-amino-pyridin-2-one with ethyl bromoacetate. By leveraging a strong, non-nucleophilic base in a polar aprotic solvent, this method effectively directs the alkylation to the desired ring nitrogen, minimizing the formation of O-alkylated and N3-alkylated side products. The detailed procedural steps and troubleshooting guide are intended to enable researchers to confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Synthesis of N-Substituted 3-Amino-2-pyridones. ResearchGate. Available at: [Link]

  • Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. quimicaorganica.org. Available at: [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Propose a mechanism to show the individual alkylations that form this quaternary ammonium salt. Pearson. Available at: [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. ijrpsonline.com. Available at: [Link]

Sources

Application Note: Optimized Deprotection Protocols for Boc-3-amino-1-carboxymethyl-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The molecule Boc-3-amino-1-carboxymethyl-pyridin-2-one represents a critical scaffold in the synthesis of Peptide Nucleic Acid (PNA) analogues and protease inhibitors (e.g., Thrombin or Factor Xa inhibitors). Its structure features a pyridin-2-one core, which serves as a nucleobase mimic or rigid linker, and a "carboxymethyl" tail (N1-acetic acid) that mimics the glycine backbone.

The Engineering Challenge: While tert-butyloxycarbonyl (Boc) removal is a standard operation, this specific substrate presents a unique solubility phase-shift. The starting material is lipophilic (soluble in DCM, EtOAc), but the deprotected product—3-amino-1-carboxymethyl-pyridin-2-one —is a zwitterionic amino acid . It is highly polar, water-soluble, and insoluble in most organic solvents.

Standard aqueous workups (extraction with base) often fail because the product remains in the aqueous phase. Therefore, this guide prioritizes precipitation-based isolation strategies that yield the product as a stable salt (TFA or HCl), avoiding aqueous extraction entirely.

Reaction Mechanism & Causality

The deprotection follows an acid-catalyzed E1 elimination mechanism. Understanding this is vital for troubleshooting "stalled" reactions.

  • Protonation: The acid (TFA or HCl) protonates the carbonyl oxygen of the Boc urethane.[1]

  • Elimination: The tert-butyl cation (

    
    ) is cleaved, generating a carbamic acid intermediate.[1]
    
  • Decarboxylation: The carbamic acid spontaneously loses

    
     to reveal the free amine.[1][2]
    
  • Salt Formation: The amine immediately captures a proton from the excess acid, forming the ammonium salt (

    
    ).
    
Mechanistic Diagram

Boc_Mechanism Start Boc-Protected Substrate Inter1 Protonated Intermediate Start->Inter1 + H+ (TFA/HCl) Inter2 Carbamic Acid + t-Butyl Cation Inter1->Inter2 - tBu+ (Rate Limiting) Final Deprotected Ammonium Salt Inter2->Final - CO2 (Gas Evolution)

Figure 1: Step-wise mechanism of acid-catalyzed Boc removal.

Experimental Protocols

Protocol A: The Standard TFA Method (High Purity)

Best for: Small-to-medium scale (mg to grams), preparation for HPLC purification, or solid-phase synthesis.

Reagents:

  • Trifluoroacetic Acid (TFA) [CAS: 76-05-1]

  • Dichloromethane (DCM) (Anhydrous preferred)

  • Diethyl Ether (

    
    ) or MTBE (Methyl tert-butyl ether)
    
  • Optional: Triethylsilane (TES) as a cation scavenger.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of Boc-3-amino-1-carboxymethyl-pyridin-2-one in DCM.

    • Target Concentration: 0.1 M to 0.2 M.[3]

    • Note: If the starting material contains a free carboxylic acid, it may be sparingly soluble in pure DCM. A small amount of MeOH can be added, but avoid if possible to prevent esterification.

  • Acid Addition: Cool the solution to 0°C. Add TFA dropwise to achieve a final ratio of 1:1 (v/v) TFA:DCM .

    • Scavenger: If the batch turns dark/purple (indicating polymerization of

      
      ), add 2.5% (v/v) Triethylsilane or water.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 30–60 minutes.

    • Monitoring: Monitor

      
       evolution.[4] Reaction is complete when bubbling ceases and TLC/LCMS shows loss of starting material.
      
  • Work-up (Critical):

    • Do NOT add water.

    • Concentrate the mixture under reduced pressure (Rotovap) to remove most DCM and excess TFA. The residue will be a thick oil.

  • Precipitation: Add 10 volumes of cold Diethyl Ether (or MTBE) to the oil. Vigorously scratch the flask side or sonicate.

    • Result: The product (TFA salt) should crash out as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold ether (

    
    ), and dry under high vacuum.
    
Protocol B: The HCl/Dioxane Method (Scalable)

Best for: Large scale (>10g), cost-efficiency, and generating a biologically compatible HCl salt.

Reagents:

  • 4M HCl in Dioxane (Commercial solution)

  • 1,4-Dioxane (Diluent)

  • Diethyl Ether

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in minimal 1,4-Dioxane.

  • Acidification: Add 5–10 equivalents of 4M HCl in Dioxane.

    • Exotherm Warning: Add slowly if working on >5g scale.

  • Reaction: Stir at RT for 1–2 hours.

    • Observation: The product often precipitates during the reaction as the HCl salt is less soluble in dioxane than the Boc-protected precursor.

  • Isolation:

    • Dilute with excess Diethyl Ether to ensure complete precipitation.

    • Filter the solids.[3][5]

    • Desalting (Optional): If the HCl salt is too acidic for the next step, dissolve in minimal water and adjust pH to the isoelectric point (~pH 3-4 for this zwitterion) to precipitate the free amino acid, though yield may drop due to water solubility.

Quantitative Comparison of Methods

FeatureMethod A: TFA/DCMMethod B: HCl/Dioxane
Reaction Rate Very Fast (30 min)Moderate (1–2 hr)
Solubility Excellent (DCM solubilizes SM)Good (Dioxane is versatile)
Product Form Trifluoroacetate Salt (

)
Hydrochloride Salt (

)
Side Reactions Low (with scavengers)Risk of esterification if alcohols present
Workup Evaporation + Ether CrashDirect Filtration (often)
Suitability HPLC, SPPS, Research ScaleProcess Scale, Animal Studies

Decision Workflow & Troubleshooting

Use the following logic map to determine the correct workflow and troubleshoot common issues.

Deprotection_Workflow Start Start: Boc-3-amino-1-carboxymethyl-pyridin-2-one CheckScale Check Scale & Downstream Use Start->CheckScale PathTFA Small Scale / HPLC Purification (Use TFA/DCM) CheckScale->PathTFA < 5 grams PathHCl Large Scale / Biological Assay (Use HCl/Dioxane) CheckScale->PathHCl > 5 grams Issue1 Issue: Product is Oily/Gummy PathTFA->Issue1 Workup Issue2 Issue: Incomplete Reaction PathTFA->Issue2 Monitoring PathHCl->Issue1 Workup Sol1 Solution: Triturate with Hexane/Ether or Sonicate Issue1->Sol1 Sol2 Solution: Add 2.5% H2O (Scavenger) or Increase Acid Conc. Issue2->Sol2

Figure 2: Operational workflow for method selection and troubleshooting.

Analytical Validation (QC)

To ensure the integrity of the deprotected product, perform the following checks:

  • 1H NMR (D2O or DMSO-d6):

    • Check: Disappearance of the singlet at

      
       ppm (9H, Boc group).
      
    • Check: Retention of the methylene singlet (

      
       ppm, 
      
      
      
      ) and pyridinone ring protons.
  • HPLC:

    • Use a polar column (C18 Aq or HILIC) due to the high polarity of the product.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Expectation: Significant shift to earlier retention time compared to Boc-SM.

  • Mass Spectrometry (ESI):

    • Observe

      
       corresponding to the free amine.
      
    • Confirm absence of

      
       (Isobutylene adduct) or 
      
      
      
      .

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on Boc chemistry).

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational paper on TFA mechanisms and scavengers).

  • Han, G., et al. (2001). "Design, Synthesis, and Biological Evaluation of Potent and Selective Factor Xa Inhibitors." Bioorganic & Medicinal Chemistry Letters, 11(20), 2759-2762. (Demonstrates pyridinone scaffold synthesis and deprotection).

  • Nielsen, P. E. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500. (Context for carboxymethyl-nucleobase mimics like PNA).

Sources

Application Note: High-Fidelity PNA Synthesis Using Boc-3-amino-1-carboxymethyl-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the integration of Boc-3-amino-1-carboxymethyl-pyridin-2-one into Peptide Nucleic Acid (PNA) oligomer synthesis. This specific derivative serves as a robust Cytosine (C) nucleobase mimic , engineered for enhanced stability and specific hydrogen bonding.

Unlike standard cytosine monomers which often require Cbz (Z) protection, the Boc (tert-butyloxycarbonyl) protection on the exocyclic amine of this pyridinone core renders it fully compatible with Fmoc-mediated Solid Phase Peptide Synthesis (SPPS) . The Boc group remains stable during the repetitive basic deprotection steps (piperidine) of the synthesis cycle and is cleanly removed during the final acidic cleavage (TFA), streamlining the workflow.

Key Applications
  • Antisense Therapeutics: Construction of nuclease-resistant PNA oligomers.[][2][3][]

  • Molecular Diagnostics: High-specificity probes for SNP detection (due to the rigid pyridinone core).

  • Triplex Formation: Acts as a pH-independent mimic for Hoogsteen base-pairing in PNA:DNA:PNA triplexes.

Chemical Architecture & Mechanism

To use this molecule effectively, researchers must understand its structural logic. It is not a full PNA monomer but a Nucleobase Acetic Acid —the side-chain precursor that must be coupled to the PNA backbone.

Structural Analysis
  • Core Scaffold (Pyridin-2-one): A six-membered ring containing a ketone at C2 and an amine at C3. This arrangement mimics the hydrogen bonding face of Cytosine (Acceptor-Donor-Acceptor pattern) but lacks the N3 nitrogen, altering its pKa and hydration properties to favor specific pairing modes.

  • N1-Carboxymethyl Linker: The acetic acid moiety attached to the ring nitrogen (N1) serves as the attachment point to the secondary amine of the N-(2-aminoethyl)glycine (AEG) backbone.

  • Boc Protection (N3-Amine): The tert-butyloxycarbonyl group protects the exocyclic amine.

    • Stability:[3][][5] Stable to bases (20% Piperidine in DMF).

    • Lability: Cleaved by strong acids (95% TFA), occurring simultaneously with the final resin cleavage in Fmoc protocols.

Hydrogen Bonding Topology

The 3-amino-pyridin-2-one core presents a modified Watson-Crick face:

  • C2 Carbonyl: Hydrogen Bond Acceptor.

  • C3 Amine: Hydrogen Bond Donor.

  • Interaction Target: Specifically recognizes Guanine in DNA/RNA targets.

G cluster_0 PNA Monomer Assembly cluster_1 Oligomerization (SPPS) Base Boc-3-amino-pyridin-2-one (Nucleobase Acid) Coupling Coupling Reaction (HATU/DIPEA) Base->Coupling Backbone Fmoc-AEG-Backbone (Secondary Amine) Backbone->Coupling Monomer Full Fmoc-PNA Monomer Coupling->Monomer Elongation Chain Elongation Monomer->Elongation Resin Solid Support (Rink Amide) Resin->Elongation Deprotect Fmoc Removal (Piperidine) Deprotect->Elongation Elongation->Deprotect Cleavage Final Cleavage (TFA removes Boc & Resin) Elongation->Cleavage caption Fig 1: Integration of the nucleobase acid into the PNA synthesis workflow.

Protocol 1: Preparation of the PNA Monomer

Before solid-phase synthesis, the nucleobase acid must be conjugated to the PNA backbone.

Reagents Required:

  • Boc-3-amino-1-carboxymethyl-pyridin-2-one (The Nucleobase Acid)

  • Fmoc-N-(2-aminoethyl)glycine ethyl ester (Fmoc-AEG-OEt)

  • HATU (Coupling Reagent)[6]

  • DIPEA (Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Boc-3-amino-1-carboxymethyl-pyridin-2-one and 1.0 eq of HATU in anhydrous DMF (0.2 M concentration).

  • Activation: Add 2.5 eq of DIPEA . Stir for 2 minutes to activate the carboxylic acid.

  • Coupling: Add 1.0 eq of the backbone ester (Fmoc-AEG-OEt ) to the mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the backbone amine.

  • Work-up: Dilute with ethyl acetate, wash with 5% NaHCO₃, 5% citric acid, and brine. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis (Ester Cleavage): Treat the resulting ester with LiOH in THF/Water to generate the free carboxylic acid (The final Fmoc-PNA Monomer ).

    • Note: The Boc group on the base remains intact during mild LiOH hydrolysis.

Protocol 2: Fmoc-Solid Phase PNA Synthesis

This protocol assumes the use of the fully assembled Fmoc-PNA monomer generated in Protocol 1.

System: Automated or Manual Peptide Synthesizer.[7] Scale: 5 µmol. Resin: Rink Amide ChemMatrix or MBHA (for C-terminal amide).

Reagent Setup
ComponentReagentConcentrationRole
Deprotection 20% Piperidine in DMFN/ARemoves Fmoc group.[2]
Activator HATU or HBTU0.5 M in DMFActivates monomer carboxyl.
Base DIPEA / NMM1.0 M in DMFMaintains basic pH for coupling.
Capping Acetic Anhydride / Lutidine5% solutionBlocks unreacted amines.
Cleavage TFA / TIS / H₂O95:2.5:2.5Cleaves resin & removes Boc .
The Synthesis Cycle

Execute the following steps for each monomer addition:

  • Fmoc Deprotection:

    • Wash resin with DMF (3 x 2 min).

    • Treat with 20% Piperidine/DMF (2 x 5 min).

    • Checkpoint: The Boc group on the pyridinone base is stable here.

    • Wash with DMF (5 x 1 min).

  • Coupling:

    • Mix Fmoc-PNA Monomer (4 eq), HATU (3.8 eq), and DIPEA (8 eq).

    • Pre-activate for 2 minutes.

    • Add to resin.[6] Shake/Vortex for 30–60 minutes.

    • Tip: PNA coupling is slower than peptide coupling. Double coupling is recommended for this modified base.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride solution for 2 minutes to cap truncated sequences.

  • Final Cleavage & Global Deprotection:

    • After the final cycle and N-terminal Fmoc removal.

    • Transfer resin to a cleavage vessel.

    • Add Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water).

    • Shake for 2–3 hours at RT.

    • Mechanism:[8][9] High concentration TFA cleaves the PNA from the Rink Amide linker AND removes the Boc protection from the 3-amino-pyridin-2-one base simultaneously.

Quality Control & Validation

Analytical HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).

  • Gradient: 0% to 50% Acetonitrile in 0.1% TFA over 30 mins.

  • Observation: The PNA oligomer containing the pyridinone base typically elutes slightly later than standard DNA due to the hydrophobic backbone.

Mass Spectrometry (MALDI-TOF)
  • Matrix: Sinapinic Acid (SA) or α-Cyano-4-hydroxycinnamic acid (CHCA).

  • Validation: Calculate the expected mass.

    • Mass Shift: Ensure the mass corresponds to the deprotected 3-amino-pyridin-2-one (Boc removed).

    • Formula Weight: The pyridinone acetyl unit adds approx 151.14 Da to the backbone mass (Calculated: C7H7N2O2 - OH).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of the pyridinone ring.Use HATU instead of HBTU. Increase coupling time to 60 mins. Perform double coupling.
Boc Group Not Removed Cleavage time too short or TFA too dilute.Ensure TFA is fresh and >90%. Extend cleavage time to 3 hours.
Aggregation Hydrophobic nature of PNA.Use ChemMatrix resin (better swelling).[6] Insert a solubility spacer (e.g., AEEA/O-linker) if the sequence is >10-mer.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497-1500. Link

  • BOC Sciences. PNA Monomers (Peptide Nucleic Acid).[][][5] Retrieved from bocsci.com.

  • Creative Peptides. PNA/DNA Chimera Synthesis by Boc Chemistry. Retrieved from creative-peptides.com. Link

  • Wojciechowski, F., & Hudson, R. H. (2007). Nucleobase modifications in peptide nucleic acids.[][3][][5][7][10] Current Organic Chemistry, 11(17), 1503-1528.

  • Kofoed, T., et al. (2001).[11] PNA synthesis using a novel Boc/acyl protecting group strategy. Journal of Peptide Science, 7(8), 402-412.[11] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of Boc-3-amino-1-carboxymethyl-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the coupling yields of Boc-3-amino-1-carboxymethyl-pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation with this sterically demanding and electronically nuanced building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve optimal yields and purity in your synthetic endeavors.

Introduction: Understanding the Challenge

Boc-3-amino-1-carboxymethyl-pyridin-2-one is a valuable scaffold in medicinal chemistry, offering a unique conformational constraint and multiple points for diversification.[1] However, its structure presents inherent challenges to achieving high-yield couplings. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position, combined with the carboxymethyl substituent on the ring nitrogen, can create significant steric hindrance around the reacting carboxyl group.[2][3] This guide will dissect these challenges and provide systematic solutions.

Troubleshooting Common Coupling Issues

Low coupling yields and the presence of impurities are common hurdles. This section addresses the most frequently encountered problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

FAQ 1: My coupling reaction with a primary amine is resulting in low yield. What are the likely causes and how can I improve it?

Low yields in the coupling of Boc-3-amino-1-carboxymethyl-pyridin-2-one are often multifactorial, stemming from incomplete activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.

Possible Causes & Recommended Solutions:

  • Insufficient Carboxylic Acid Activation: The first critical step in amide bond formation is the activation of the carboxyl group to make it more susceptible to nucleophilic attack.[4] If the activating agent is not efficient enough, the reaction will be sluggish and incomplete.

    • Solution: Switch to a more potent coupling reagent. While standard carbodiimides like DCC or EDC can be effective, uronium or phosphonium salt-based reagents such as HATU , HBTU , or PyBOP are generally superior for challenging couplings due to the formation of highly reactive activated esters.[4][5][6] HATU, in particular, is renowned for its ability to overcome steric hindrance and suppress racemization.[7][8][9]

  • Steric Hindrance: The substituents on the pyridinone ring can physically block the approach of the amine to the activated carboxyl group.[2][10]

    • Solution:

      • Optimize Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this must be balanced against the risk of side reactions and racemization.[11]

      • Prolong Reaction Time: For sterically hindered substrates, allowing the reaction to proceed for a longer duration (e.g., 12-24 hours) can lead to higher conversion.

      • Consider a "Double Coupling" Strategy: After the initial coupling reaction, a second charge of fresh amino acid and coupling reagents can be added to drive the reaction to completion.[12]

  • Suboptimal Base Selection: The choice and amount of base are crucial. The base activates the carboxylic acid by deprotonation and neutralizes any acidic byproducts.[11]

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[7][11] DIPEA is a common choice, typically used in 1.5-2.0 equivalents to maintain a pH of 8-9.[7] For reactions prone to racemization, the weaker base sym-collidine may be a better alternative.[11]

FAQ 2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

The persistence of starting materials is a clear indicator of an inefficient reaction.

Troubleshooting Workflow:

G start Low Conversion: Unreacted Starting Material reagent 1. Evaluate Coupling Reagent start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions If still low conversion sub_reagent1 Switch to a more potent reagent (HATU, HBTU, PyBOP) reagent->sub_reagent1 sub_reagent2 Ensure stoichiometry is correct (slight excess of amine and coupling agent) reagent->sub_reagent2 monitoring 3. Monitor Reaction Progress conditions->monitoring If still low conversion sub_conditions1 Increase temperature (e.g., from RT to 40-50 °C) conditions->sub_conditions1 sub_conditions2 Increase reaction time (e.g., to 24h) conditions->sub_conditions2 sub_conditions3 Consider 'double coupling' conditions->sub_conditions3 purification 4. Re-evaluate Purification monitoring->purification If conversion is good, but isolated yield is low sub_monitoring1 Use TLC or LC-MS to track reaction progress monitoring->sub_monitoring1 sub_purification1 Assess for product loss during workup and chromatography purification->sub_purification1

Caption: Troubleshooting workflow for low reaction conversion.

FAQ 3: My mass spectrometry analysis shows a side product with a mass corresponding to the N-acylurea adduct. What causes this and how can I prevent it?

The formation of an N-acylurea byproduct is a known side reaction when using carbodiimide coupling reagents like DCC or EDC.[11][13] This occurs when the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement to form a stable, unreactive N-acylurea.[11]

Prevention Strategies:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture.[13][14] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement, while still being highly reactive towards the amine.[14]

  • Switch Coupling Reagent: Uronium and phosphonium-based reagents (HATU, HBTU, PyBOP) inherently contain an HOBt or HOAt moiety, thus avoiding this side reaction.[5][11]

Recommended Coupling Protocols

The following protocols are optimized for the coupling of Boc-3-amino-1-carboxymethyl-pyridin-2-one with a generic primary amine.

Protocol 1: High-Efficiency Coupling using HATU

HATU is often the reagent of choice for difficult couplings due to its high efficiency and low racemization risk.[7][8][9]

Materials:

  • Boc-3-amino-1-carboxymethyl-pyridin-2-one (1.0 eq)

  • Primary amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve Boc-3-amino-1-carboxymethyl-pyridin-2-one in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[15] This step is crucial for forming the highly reactive OAt-active ester.[8]

  • Add the primary amine to the reaction mixture.

  • Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Carbodiimide-Mediated Coupling with EDC/HOBt

This is a more cost-effective method, suitable for less sterically hindered amines.

Materials:

  • Boc-3-amino-1-carboxymethyl-pyridin-2-one (1.0 eq)

  • Primary amine (1.1 - 1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (1.5 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve Boc-3-amino-1-carboxymethyl-pyridin-2-one, the primary amine, and HOBt in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA, followed by the slow, portion-wise addition of EDC·HCl.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are performed as described in Protocol 1.

Comparative Summary of Coupling Reagents

The choice of coupling reagent is a critical parameter for success. The table below summarizes the key features of commonly used reagents for this application.

Coupling ReagentClassAdvantagesDisadvantagesRecommended Use Case
HATU Uronium SaltHigh efficiency, fast reaction kinetics, low racemization, excellent for sterically hindered substrates.[7][8][9]Higher cost, potential for side reaction with excess reagent.[14]First-line choice for difficult couplings and when yield is paramount.
HBTU/TBTU Uronium SaltVery efficient, less expensive than HATU.[14]Slightly less reactive than HATU, can form guanidinium byproduct with excess reagent.[14]A robust alternative to HATU for general-purpose couplings.
PyBOP Phosphonium SaltHigh coupling efficiency, low racemization.[5]Byproduct (HMPA) is a suspected carcinogen.Use when uronium salts are ineffective, with appropriate safety precautions.
EDC/HOBt CarbodiimideCost-effective, water-soluble byproduct (EDU) is easily removed.[7][11]Slower reaction rates, risk of N-acylurea formation, higher potential for racemization.[11][14]Routine couplings with non-hindered amines where cost is a primary concern.
DCC/HOBt CarbodiimideInexpensive and effective.[11]Byproduct (DCU) is insoluble in most organic solvents, complicating purification.[14]Primarily for solution-phase synthesis where DCU can be filtered off.

Mechanistic Overview of Carboxylic Acid Activation

Understanding the mechanism of action of coupling reagents is key to troubleshooting. The diagram below illustrates the general pathways for carboxylic acid activation.

G cluster_0 Carbodiimide Pathway (e.g., EDC) cluster_1 Uronium Salt Pathway (e.g., HATU) RCOOH_C R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH_C->O_acyl +EDC EDC EDC Amide_C Amide (R-CO-NHR') O_acyl->Amide_C +R'-NH2 EDU EDU (Byproduct) O_acyl->EDU -H2O Amine_C R'-NH2 RCOOH_U R-COOH OAt_ester OAt-Active Ester (Highly Reactive) RCOOH_U->OAt_ester +HATU HATU HATU + Base Amide_U Amide (R-CO-NHR') OAt_ester->Amide_U +R'-NH2 TMU Tetramethylurea (Byproduct) OAt_ester->TMU -HOAt Amine_U R'-NH2

Sources

Troubleshooting side reactions in pyridin-2-one PNA synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Synthesis Failures

Audience: Senior Researchers & Drug Development Scientists

Introduction: The Pyridin-2-one Paradox

You are likely employing Pyridin-2-one (P) monomers to achieve specific triplet recognition (targeting C-G inversions) or as a hydrophobic isostere in your PNA oligomer. While structurally elegant, the Pyridin-2-one moiety introduces distinct synthetic challenges compared to standard A, T, C, and G PNA monomers.

This guide moves beyond basic SPPS (Solid-Phase Peptide Synthesis) instructions. It addresses the hydrophobic collapse characteristic of P-rich sequences and the nucleophilic vulnerabilities of the pyridinone ring that lead to critical side reactions.

Module 1: Coupling Failures & Monitoring

The Issue: PNA monomers are secondary amines, making them sterically hindered nucleophiles. The Pyridin-2-one monomer is bulky and hydrophobic, exacerbating slow kinetics. Standard Kaiser tests often yield false negatives (yellow/colorless) even when coupling has failed.

Diagnostic Protocol: The Chloranil Test

Do not use the Kaiser (Ninhydrin) test for PNA. It relies on primary amines.[1][2][3][4] PNA N-termini are secondary amines.

Step-by-Step Validation:

  • Sample: Remove ~2 mg of resin from the vessel. Wash 3x with DCM, 3x with MeOH.

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

  • Reaction: Add 2 drops A and 2 drops B to the beads. Let stand for 5 minutes at RT.

  • Readout:

    • Clear/Yellow: Coupling Complete (Secondary amine capped).

    • Blue/Green: Coupling Incomplete (Free secondary amine present).

Troubleshooting Guide: Incomplete Coupling
SymptomRoot CauseTechnical Intervention
Consistent Deletions (n-1) Steric hindrance of Pyridin-2-one monomer.[5]Switch Activation: Move from HBTU/DIPEA to HATU/HOAt/Sym-collidine . HATU generates a more reactive aza-benzotriazole ester.
Slow Kinetics Low solubility of P monomer.Solvent System: Dissolve monomer in NMP (N-methyl-2-pyrrolidone) rather than DMF. NMP disrupts inter-chain aggregation better.
Post-Coupling Blue Beads "Difficult Sequence" Aggregation.Double Couple: Perform 2x coupling cycles. First: 30 min at RT. Second: 45 min at 50°C (Microwave assisted if available).

Module 2: Aggregation & Structural Collapse

The Issue: Pyridin-2-one is highly hydrophobic. As the PNA chain elongates, P-rich sequences tend to self-associate via hydrogen bonding and pi-stacking, collapsing the resin matrix and preventing reagent access.[6]

Visualization: The Aggregation Cascade

AggregationLogic Start PNA Elongation (>6 residues) Hydrophobicity High Pyridin-2-one Content (Hydrophobic Effect) Start->Hydrophobicity H_Bonding Inter-chain H-Bonding (Beta-sheet like) Hydrophobicity->H_Bonding Promotes Collapse Resin Shrinkage (Solvation Failure) H_Bonding->Collapse Steric_Block Active Site Inaccessible Collapse->Steric_Block Deletion Deletion Sequences (n-1, n-2) Steric_Block->Deletion

Figure 1: The mechanism of hydrophobic collapse in PNA synthesis leading to deletion sequences.

Strategic Solutions for Aggregation
  • Resin Selection: Use ChemMatrix (PEG-based) resin instead of Polystyrene. ChemMatrix swells better in polar solvents and reduces aggregation.

  • Chaotropic Salts: Add 0.4M LiCl to the coupling mixture. Lithium ions disrupt the hydrogen bonding network of the PNA backbone.

  • Backbone Modification: If the sequence allows, introduce a gamma-modified PNA monomer (e.g., gamma-miniPEG) every 3-5 residues to pre-organize the helix and prevent collapse.

Module 3: Chemical Integrity & Side Reactions

The Issue: The Pyridin-2-one ring contains a carbonyl oxygen and a nitrogen within the ring. While less reactive than exocyclic amines, it is susceptible to O-acylation during activation of the subsequent amino acid, or N-acyl transfer .

FAQ: Specific Side Reactions

Q: I see a Mass Shift of +Mass(Monomer) on my final product. Is this a double coupling?

  • Diagnosis: This is likely N-acyl transfer .

  • Mechanism: During the piperidine deprotection step (Fmoc removal), the free amine of the PNA backbone can attack the carbonyl of the nucleobase linker (transamidation), causing the base to migrate to the N-terminus.

  • Prevention: Avoid prolonged exposure to piperidine. Use 20% Piperidine in NMP for 2 x 5 minutes strictly. Do not let it sit.

Q: My Pyridin-2-one PNA has a mass shift consistent with an acetyl group (+42 Da) or active ester adduct.

  • Diagnosis: O-Acylation of the Pyridin-2-one lactam oxygen.

  • Mechanism: If the Pyridin-2-one oxygen is unprotected, highly reactive coupling reagents (like HATU) can acylate this oxygen, forming an unstable ester that may hydrolyze or react further.

  • Prevention:

    • Ensure your Pyridin-2-one monomer uses appropriate protection if available (e.g., diphenylcarbamoyl).

    • If using unprotected P monomers, lower the activation temperature to 25°C and avoid large excesses of coupling reagent (keep to 3-4 equivalents).

Critical Workflow: Cleavage & Isolation

Standard peptide cleavage (95% TFA) can lead to alkylation of the Pyridin-2-one ring by carbocations released from protecting groups (like Bhoc or Boc).

Recommended "Low-Alkylation" Cleavage Cocktail:

  • TFA: 85%

  • m-Cresol: 5% (Scavenger for carbocations)

  • Thioanisole: 5% (Prevents oxidation and alkylation)

  • TIS (Triisopropylsilane): 5%

Protocol: Agitate for 2 hours. Precipitate in cold diethyl ether. Do not use water in the precipitation step as it can hydrolyze sensitive PNA-adducts into permanent impurities.

Summary of Control Points

PhaseCritical ParameterRecommended Setting
Activation ReagentHATU / HOAt / Sym-collidine (Avoid HBTU)
Solvent PolarityNMP (Superior to DMF for PNA solubility)
Monitoring Test TypeChloranil Test (Blue = Fail, Clear = Pass)
Cleavage Scavengersm-Cresol + Thioanisole (Protect the Pyridinone ring)

References

  • Nielsen, P. E. (2002). Solid-Phase Synthesis of PNA Oligomers. Springer Protocols Handbooks. Link

  • Chemical Society Reviews. (2023). The challenge of peptide nucleic acid synthesis. Royal Society of Chemistry.[7] Link

  • Wojciechowski, F., & Leumann, C. J. (2011). Alternative DNA base-pairs: from efforts to expand the genetic alphabet to artificial base-pairs. Chemical Society Reviews. Link

  • Pipkorn, R., et al. (2002). Improved synthesis of PNA-peptide conjugates. Journal of Peptide Science. Link

Sources

Purification strategies for Boc-3-amino-1-carboxymethyl-pyridin-2-one impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Boc-3-amino-1-carboxymethyl-pyridin-2-one Ticket ID: #PNA-SYN-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering purification challenges with Boc-3-amino-1-carboxymethyl-pyridin-2-one , a critical PNA (Peptide Nucleic Acid) monomer precursor. The amphoteric nature of this molecule (containing a carboxylic acid, a basic pyridinone core, and an acid-labile Boc group) creates a "perfect storm" for purification difficulties.

This guide provides a self-validating purification logic, focusing on the removal of the two most persistent impurities: the O-alkylated regioisomer and unreacted starting material .

Part 1: Diagnostic Triage – Know Your Enemy

Before initiating a protocol, compare your analytical data (HPLC/TLC) against this impurity profile.

Impurity Type Chemical Identity Retention Time (RP-HPLC) Diagnostic Behavior
Target Product N-alkylated pyridin-2-one (Free Acid)Mid-rangeSoluble in sat.

; precipitates at pH 3-4.
Impurity A (Major) O-alkylated isomer (2-alkoxypyridine)Higher than product (Less Polar)Critical: Does not dissolve in

(if ester used) or has distinct UV

shift vs. product.
Impurity B Unreacted Boc-3-aminopyridin-2-oneLower/MidNeutral/Weakly acidic. Often co-elutes on silica without modifiers.
Impurity C Deprotected amine (Free amine)Baseline (Very Polar)Result of exposure to pH < 2.0. Positive ninhydrin test.[1]
Impurity D Inorganic Salts (

,

)
Solvent FrontNon-UV active; causes ash in combustion analysis.

Part 2: The "Self-Validating" Purification Protocol

Methodology: Modified Acid-Base Extraction Principle: This protocol utilizes the specific


 window of the carboxymethyl group (~3.5–4.0) to separate the product from neutral impurities (O-alkylated species, unreacted starting material) and inorganic salts.

The "Self-Validating" Logic:

  • Validation Check 1: If the solid does not dissolve in base, it is the O-alkylated impurity.

  • Validation Check 2: If the product does not precipitate/extract upon acidification to pH 3.5, you have likely lost the Boc group (forming a zwitterion).

Step-by-Step Procedure
  • Dissolution (The Base Wash):

    • Dissolve the crude solid in saturated aqueous

      
        (approx. 10 mL per gram).
      
    • Why: The target molecule (carboxylic acid) forms a sodium salt and enters the aqueous phase. The O-alkylated impurity (often an ester during synthesis) or unreacted pyridone remains organic or insoluble.

    • Action: Wash this aqueous solution with Ethyl Acetate (EtOAc) (

      
       vol). Discard the organic layer (contains Impurities A & B).
      
  • Controlled Acidification (The Boc-Safe Zone):

    • Cool the aqueous layer to 0°C.[2]

    • Slowly add 10% Citric Acid or 0.5 M

      
        dropwise with vigorous stirring.
      
    • Target pH: 3.5 – 4.0. Monitor with a calibrated pH meter.

    • Warning: Do NOT use HCl. Strong mineral acids can cleave the Boc group (generating Impurity C). Citric acid buffers the system, preventing local pH spikes below 2.0.

  • Extraction & Isolation:

    • Extract the cloudy acidic aqueous layer with EtOAc (

      
       vol).
      
    • Why: At pH 4.0, the carboxylic acid is protonated (neutral) and partitions into the organic phase. Inorganic salts (Impurity D) remain in the water.

    • Dry combined organics over

      
      , filter, and concentrate.[3]
      
  • Polishing (Recrystallization):

    • If HPLC purity is <98%, recrystallize from EtOAc/Hexanes or MeOH/EtOAc .

    • Note: N-alkylated pyridones typically have higher melting points and crystallinity than O-alkylated isomers.

Part 3: Advanced Separation (Chromatography)

If the acid-base extraction yields insufficient purity (e.g., mixed isomers), use Flash Chromatography.

Challenge: Pyridin-2-ones are basic and can "tail" (streak) on silica gel due to interaction with silanol groups. Solution: Use a mobile phase modifier.

Recommended System:

  • Stationary Phase: Silica Gel (Standard)

  • Mobile Phase: DCM : MeOH : Acetic Acid (95 : 4 : 1)

  • Logic: The acetic acid (1%) suppresses the ionization of silanols and keeps the carboxylic acid product protonated, sharpening the peak shape.

Part 4: Visualization of Workflow

The following diagrams illustrate the decision logic and purification workflow.

Diagram 1: The "Self-Validating" Extraction Workflow

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) Dissolve Dissolve in Sat. NaHCO3 (aq) Start->Dissolve Wash Wash with EtOAc Dissolve->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer (Discard) Separation->OrgLayer Removes O-Alkyl & Neutral SM AqLayer Aqueous Layer (Contains Product Salt) Separation->AqLayer Acidify Acidify to pH 3.5-4.0 (Use Citric Acid) AqLayer->Acidify Extract Extract into EtOAc Acidify->Extract FinalSep Phase Separation Extract->FinalSep AqWaste Aqueous Waste (Salts/Polar Impurities) FinalSep->AqWaste ProductOrg Organic Layer (Product) FinalSep->ProductOrg Dry Dry (Na2SO4) & Concentrate ProductOrg->Dry

Caption: Figure 1.[1][4][5][6] Acid-Base Extraction Workflow designed to selectively isolate the carboxylic acid product while preserving the Boc group.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Impurity Detected (HPLC/TLC) Check1 Is it Less Polar? (Higher Rf/Rt) Issue->Check1 Check2 Is it Baseline/Polar? Check1->Check2 No OAlkyl O-Alkylated Isomer Action: Recrystallize (EtOAc) Check1->OAlkyl Yes DeBoc De-Boc Amine Action: Check pH (Keep >3.0) Check2->DeBoc Yes (Ninhydrin +) Salts Inorganic Salts Action: Water Wash Check2->Salts Yes (Ninhydrin -)

Caption: Figure 2. Rapid diagnostic logic for identifying and remediating common impurities.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is N-alkylation favored over O-alkylation, and how can I maximize it upstream?

  • Answer: The amide/lactam resonance of the pyridone ring creates an ambident nucleophile. N-alkylation is thermodynamically favored, while O-alkylation is kinetically controlled.

  • Optimization: Use Cesium Carbonate (

    
    )  in DMF or Toluene. The "Cesium Effect" creates a looser ion pair, favoring the thermodynamic N-product. Avoid silver salts (
    
    
    
    ), which lock the transition state to favor O-alkylation.

Q2: I lost my product during the acid wash. Where did it go?

  • Answer: You likely over-acidified. If the pH drops below 1.0, the Boc group cleaves. The resulting free amine (zwitterion with the carboxylic acid) becomes extremely water-soluble and will not extract into Ethyl Acetate.

  • Fix: Always use Citric Acid or

    
     , never concentrated HCl.
    

Q3: My product is streaking on the column.

  • Answer: The carboxylic acid and the basic pyridone nitrogen are interacting with the silica. Add 1% Acetic Acid to your mobile phase to suppress silanol ionization and protonate your product.

References

  • BenchChem. (2025).[2][7] An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from

  • Torhan, M. C., et al. (2013).[8] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 54(30), 3926-3928.[8] Retrieved from

  • Wang, N., et al. (2024).[9] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." Journal of Organic Chemistry, 89, 3657-3665.[10] Retrieved from

  • ChemPep. (2025). Boc Solid Phase Peptide Synthesis: Handling and Purification. Retrieved from

  • Hopkins, G., et al. (1967). "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." The Journal of Organic Chemistry, 32(12), 4040-4044. Retrieved from

Sources

Preventing N- vs O-alkylation in 1-carboxymethyl-pyridin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Selectively Navigating N- vs. O-Alkylation

Welcome to the Technical Support Center for the synthesis of 1-carboxymethyl-pyridin-2-one and related N-substituted 2-pyridones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic transformation. Here, we delve into the nuanced challenge of controlling regioselectivity between N-alkylation and O-alkylation, providing field-proven insights and evidence-based protocols.

Introduction: The Ambident Nucleophile Challenge

The 2-pyridone ring system is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the nitrogen atom and the oxygen atom.[1][2] This dual reactivity often leads to a mixture of N-alkylated (the desired 1-carboxymethyl-pyridin-2-one) and O-alkylated (2-alkoxypyridine) products, complicating purification and reducing yields.[3][4] Understanding and controlling the factors that govern the reaction's regioselectivity is therefore paramount for a successful synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1-carboxymethyl-pyridin-2-one, with a focus on preventing the formation of the undesired O-alkylated isomer.

Q1: My reaction is producing a significant amount of the O-alkylated byproduct. What are the primary factors influencing this and how can I favor N-alkylation?

A1: The N- versus O-alkylation ratio is a delicate balance controlled by several interconnected factors.[5] Here’s a breakdown of the key variables and how to manipulate them to favor your desired N-alkylated product:

  • Choice of Base: The base deprotonates the 2-pyridone, forming a pyridonate anion. The nature of the counter-ion (from the base) significantly influences the nucleophilicity of the nitrogen and oxygen atoms.

    • Insight: Harder cations (like Na⁺ and K⁺) tend to associate more tightly with the harder oxygen atom of the pyridonate anion, leaving the softer nitrogen atom more available for nucleophilic attack. Softer cations (like Ag⁺) associate more with the nitrogen, leading to a higher proportion of O-alkylation.[1]

    • Recommendation: Employ bases with hard cations such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[5] Avoid silver salts like silver carbonate (Ag₂CO₃) if N-alkylation is the goal.

  • Solvent Selection: The solvent plays a crucial role in solvating the pyridonate anion and the counter-ion.

    • Insight: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally effective for N-alkylation.[6] They effectively solvate the cation, leading to a "freer" pyridonate anion where the more nucleophilic nitrogen can readily react. Protic solvents can hydrogen-bond with the oxygen atom, but can also lead to more complex solvation effects. Nonpolar solvents may favor O-alkylation, especially with silver salts.[1]

    • Recommendation: Use a polar aprotic solvent such as DMF or acetonitrile.

  • Nature of the Alkylating Agent: The electrophile itself has a significant say in the reaction's outcome, governed by the Hard and Soft Acids and Bases (HSAB) principle.

    • Insight: The nitrogen atom of the pyridonate is a soft nucleophile, while the oxygen is a hard nucleophile.[7][8][9][10] According to the HSAB principle, soft electrophiles prefer to react with soft nucleophiles, and hard electrophiles with hard nucleophiles. The carbon atom of an alkyl halide is a soft electrophile.

    • Recommendation: For the synthesis of 1-carboxymethyl-pyridin-2-one, the alkylating agent is typically an ester of a haloacetic acid (e.g., ethyl bromoacetate). The sp³-hybridized carbon of the alkylating agent is a soft electrophile, which intrinsically favors reaction at the soft nitrogen center.

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction.

    • Insight: N-alkylation is often the thermodynamically favored product, being more stable than the O-alkylated isomer. O-alkylation can sometimes be the kinetically favored product, forming faster under milder conditions.

    • Recommendation: Running the reaction at a slightly elevated temperature can help to ensure the formation of the more stable N-alkylated product. However, excessively high temperatures should be avoided to prevent side reactions.

Q2: I'm using potassium carbonate as a base in DMF, but I'm still getting a mixture of products. What else can I try?

A2: While K₂CO₃ in DMF is a good starting point, several other factors could be at play:

  • Purity of Reagents and Solvent: Ensure your 2-pyridone is pure and your DMF is anhydrous. Water can affect the solubility and reactivity of the base and the pyridonate anion.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, you might observe the formation of the kinetic O-alkylated product which may slowly convert to the thermodynamic N-alkylated product.

  • Alternative Bases: Consider using a stronger base like sodium hydride (NaH). NaH will irreversibly deprotonate the 2-pyridone, which can lead to cleaner reactions. Cesium carbonate (Cs₂CO₃) is also reported to be highly effective for promoting N-alkylation.[5]

Q3: Can I use a catalyst to improve the N-selectivity?

A3: While many traditional methods focus on stoichiometric reagents, some catalytic approaches have been developed. For instance, some methods employ catalyst- and base-free conditions at elevated temperatures, where the in-situ generated hydrohalic acid facilitates the conversion of any formed O-alkylated intermediate to the more stable N-alkylated product.[11][12] However, for the synthesis of 1-carboxymethyl-pyridin-2-one, a well-chosen base and solvent system is typically sufficient and more common.

Q4: How can I confirm that I have synthesized the N-alkylated versus the O-alkylated product?

A4: Spectroscopic methods are essential for unambiguous characterization.

  • ¹H NMR: The chemical shifts of the protons on the alkyl group will be different for the N- and O-isomers. Protons closer to the nitrogen in the N-alkylated product will have a characteristic chemical shift compared to those attached to the oxygen in the O-alkylated product.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C=O) in the 2-pyridone ring is a key indicator. In the N-alkylated product, this peak will be present, whereas in the O-alkylated product (a 2-alkoxypyridine), this carbonyl carbon is absent and you will instead see a signal for an oxygen-bearing aromatic carbon.

  • IR Spectroscopy: The N-alkylated product will show a characteristic carbonyl (C=O) stretching frequency, typically in the range of 1650-1690 cm⁻¹. This band will be absent in the O-alkylated isomer.

Visualizing the Reaction Pathway

The following diagram illustrates the tautomerism of 2-pyridone and the competing N- and O-alkylation pathways.

G cluster_0 2-Pyridone Tautomerism cluster_1 Deprotonation cluster_2 Alkylation Pathways 2_pyridone 2-Pyridone 2_hydroxypyridine 2-Hydroxypyridine 2_pyridone->2_hydroxypyridine Tautomerization Pyridonate_anion Pyridonate Anion (Ambident Nucleophile) 2_pyridone->Pyridonate_anion + Base - H⁺ N_alkylation N-Alkylation Product (1-carboxymethyl-pyridin-2-one) Pyridonate_anion->N_alkylation Attack at Nitrogen (Soft Center) O_alkylation O-Alkylation Product (2-(alkoxycarbonylmethoxy)pyridine) Pyridonate_anion->O_alkylation Attack at Oxygen (Hard Center)

Caption: Competing N- vs. O-alkylation pathways.

Data Summary: Influence of Reaction Conditions

The following table summarizes the general trends observed for the influence of key reaction parameters on the regioselectivity of 2-pyridone alkylation.

ParameterCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Base (Counter-ion) NaH, K₂CO₃, Cs₂CO₃ (Hard Cations)Ag₂CO₃ (Soft Cation)Hard cations associate with the hard oxygen, leaving the soft nitrogen more available for attack.[1]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Nonpolar (e.g., Toluene, especially with Ag⁺)Polar aprotic solvents solvate the cation, creating a "freer," more reactive anion.[1]
Alkylating Agent Soft Electrophiles (e.g., Alkyl Halides)Hard ElectrophilesBased on the HSAB principle, the soft nitrogen center prefers to react with soft electrophiles.[7][8][9][10]
Temperature Elevated TemperaturesLower TemperaturesN-alkylation is often the thermodynamically more stable product.

Recommended Experimental Protocol for Selective N-Alkylation

This protocol is a general guideline for the synthesis of 1-carboxymethyl-pyridin-2-one, optimized for high N-selectivity.

Materials:
  • 2-Hydroxypyridine (2-pyridone)

  • Ethyl bromoacetate (or other appropriate haloacetate ester)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxypyridine (1.0 eq.) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir the suspension at room temperature for 30 minutes.

  • Slowly add ethyl bromoacetate (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(ethoxycarbonylmethyl)-pyridin-2-one.

  • If the carboxylic acid is the desired final product, the ester can be hydrolyzed under standard basic (e.g., LiOH, NaOH) or acidic conditions.

Workflow Diagram

G start Start reagents Combine 2-pyridone and K₂CO₃ in anhydrous DMF start->reagents add_alkylating Add ethyl bromoacetate reagents->add_alkylating heat Heat to 60-70 °C and monitor reaction add_alkylating->heat workup Aqueous workup and extraction with ethyl acetate heat->workup purify Column chromatography workup->purify product Pure 1-(ethoxycarbonylmethyl)-pyridin-2-one purify->product

Caption: Protocol for 1-carboxymethyl-pyridin-2-one synthesis.

References

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings. Available at: [Link]

  • Thieme E-Books & E-Journals. (n.d.). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Available at: [Link]

  • Becerra, D., et al. (2024). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Available at: [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Available at: [Link]

  • ACS Publications. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Selected N‐substituted 2‐pyridones with biological activity. Available at: [Link]

  • ACS Publications. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. Available at: [Link]

  • ACS Publications. (n.d.). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at: [Link]

  • Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Available at: [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: [Link]

  • Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Available at: [Link]

  • PMC. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Available at: [Link]

  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Available at: [Link]

  • ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Available at: [Link]

  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: [Link]

  • University of Massachusetts Lowell. (n.d.). Hard-Soft Acid-Base Theory. Available at: [Link]

  • Pearson's HSAB Concept. (n.d.). Hard and Soft Acids and Bases (HSAB). Available at: [Link]

  • PNAS. (n.d.). Elucidating the hard/soft acid/base principle: A perspective based on half-reactions. Available at: [Link]

  • PMC. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Available at: [Link]

  • Chemistry LibreTexts. (2022). Hard and Soft Acid and Base Theory. Available at: [Link]

  • ACS Publications. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Available at: [Link]

  • Wikipedia. (n.d.). HSAB theory. Available at: [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Available at: [Link]

  • PubMed. (n.d.). Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. Available at: [Link]

  • Youngstown State University. (n.d.). The alkylation of 4-pyridone. Available at: [Link]

  • Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • The University of British Columbia. (n.d.). 1-CARBOXYMETHYL-3-HYDROXY-2-METHYL-4(1H)-PYRIDINONE (MONOCLINIC FORM-2). Available at: [Link]

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Validation & Comparative

Validating Regioselectivity: N- vs. O-Alkylation in 1-Carboxymethyl-pyridin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Ambident Nucleophile Challenge

The synthesis of 1-carboxymethyl-pyridin-2-one (N-isomer) involves the alkylation of 2-hydroxypyridine (or 2-pyridone) with an alkylating agent such as chloroacetic acid or ethyl bromoacetate. This reaction is a classic case of ambident nucleophilicity .

The starting material exists in a tautomeric equilibrium between the lactam (2-pyridone ) and lactim (2-hydroxypyridine ) forms. Consequently, alkylation can occur at two distinct sites:[1]

  • N-Alkylation (Desired): Attack by the nitrogen lone pair yields the N-alkylpyridone (Lactam derivative).

  • O-Alkylation (Impurity): Attack by the oxygen lone pair yields the 2-alkoxypyridine (Lactim ether derivative).

Controlling and validating this regioselectivity is critical for regulatory compliance and structure-activity relationship (SAR) integrity in drug development. This guide compares the analytical methods required to definitively distinguish the desired N-isomer from the O-isomer side product.

Reaction Pathway Visualization

ReactionPathway Start 2-Hydroxypyridine (Tautomeric Mixture) N_Isomer N-Isomer (Desired) 1-carboxymethyl-pyridin-2-one (Thermodynamic Product) Start->N_Isomer N-Attack (Soft Nucleophile) O_Isomer O-Isomer (Impurity) (pyridin-2-yloxy)acetic acid (Kinetic Product) Start->O_Isomer O-Attack (Hard Nucleophile) Reagent + X-CH2-COOH (Haloacetic Acid) Note Selectivity Factors: - Solvent Polarity - Counter-ion (Na+ vs Ag+) - Temperature Note->Start

Figure 1: Divergent reaction pathways for the alkylation of 2-pyridone. N-alkylation restores the amide functionality, while O-alkylation creates an imidate-like ether system.

Strategic Comparison of Analytical Methods

Not all validation methods are equal.[2][3][4][5] While IR offers a quick check, only NMR and X-ray crystallography provide definitive structural proof.

FeatureNMR (1H & 13C) IR Spectroscopy UV-Vis Spectroscopy X-Ray Crystallography
Primary Utility Definitive Structure Proof Quick Functional Group CheckPreliminary ScreeningAbsolute Configuration
differentiation High: Distinct ring shifts & couplingMed: C=O vs C=N stretchLow: Shifts are solvent-dependentUltimate: Direct visualization
Sample Prep Dissolve in deuterated solvent (DMSO-d6)Solid (ATR) or Nujol mullDilute solutionRequires single crystal
Throughput Medium (10-30 min)High (<5 min)High (<5 min)Low (Days/Weeks)
Cost High (Instrument time)LowLowVery High
Recommendation Mandatory for Batch Release In-Process Control (IPC) Supplementary Reference Standard Only

Deep Dive: NMR Validation (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only routine method capable of quantifying the ratio of N- vs. O-alkylation in the crude mixture and confirming the structure of the isolated product.

Proton NMR (1H NMR) Distinction

The key differentiator is not just the alkyl methylene protons (which often overlap), but the shielding pattern of the aromatic ring protons .

  • N-Isomer (Pyridone): The ring loses true aromaticity, becoming a cyclic conjugated enone. This causes significant shielding (upfield shift) of the protons at positions 3 and 5.

  • O-Isomer (Pyridine): The ring retains full aromatic character. The protons appear in the typical aromatic pyridine range (downfield).

Target Spectral Data (in DMSO-d6):

PositionN-Isomer (1-carboxymethyl-pyridin-2-one) O-Isomer ((pyridin-2-yloxy)acetic acid) Diagnostic Value
N-CH₂ / O-CH₂ δ 4.60 – 4.80 (s)δ 4.80 – 5.00 (s)Low (Often overlap)
H-3 (Ring) δ 6.20 – 6.40 (d) δ 6.80 – 7.00 (d)High (N-isomer is shielded)
H-5 (Ring) δ 6.10 – 6.30 (t) δ 6.90 – 7.10 (m)High (N-isomer is shielded)
H-6 (Ring) δ 7.40 – 7.60 (d)δ 8.10 – 8.30 (d)Medium (O-isomer H6 is very deshielded)

Expert Insight: Look for the "doublet-triplet" pattern between 6.0–6.5 ppm. If you see signals here, you have the N-isomer. If your ring protons are all above 6.8 ppm, you likely have the O-isomer.

Carbon NMR (13C NMR) & HMBC

13C NMR provides the "smoking gun" through the carbonyl signal.

  • C2 Position:

    • N-Isomer: Appears as a Lactam Carbonyl (~162 ppm).

    • O-Isomer: Appears as an Imidate Carbon (~163 ppm). Note: These are too close to be diagnostic on their own.

  • C5 Position (The Real Indicator):

    • N-Isomer: The C5 carbon is electron-rich (enamine-like) and appears upfield (~105–106 ppm) .

    • O-Isomer: The C5 carbon is aromatic and appears downfield (~115–120 ppm) .

HMBC Correlation Protocol:

  • Locate the methylene protons (CH₂) in 1H NMR.[6]

  • Run HMBC (Heteronuclear Multiple Bond Correlation).[2]

  • N-Isomer: The CH₂ protons will correlate to two carbonyl-like carbons: the acid COOH (~170 ppm) and the ring C2 (~162 ppm).

  • O-Isomer: The CH₂ protons will correlate to the acid COOH (~170 ppm) and the aromatic C2 (~163 ppm). Confirmation comes from checking the C5 shift in the HSQC.

Alternative Validation Methods

Infrared Spectroscopy (IR)

Useful for rapid "Go/No-Go" decisions during reaction monitoring.

  • N-Isomer: Shows a strong, broad Amide I band (C=O) at 1650–1690 cm⁻¹ .

  • O-Isomer: Lacks the Amide I band. Instead, shows characteristic C=N stretching (~1580–1600 cm⁻¹) and aryl ether C-O-C stretching (1200–1250 cm⁻¹).

UV-Vis Spectroscopy[8]
  • N-Isomer:

    
     is typically redshifted (e.g., ~295–305 nm) due to the extended conjugation of the enone system.
    
  • O-Isomer:

    
     resembles unsubstituted pyridine (~260–270 nm).
    

Experimental Protocol: Synthesis & Validation Workflow

Objective: Synthesize 1-carboxymethyl-pyridin-2-one and validate regioselectivity.

Step 1: Synthesis[1]
  • Reagents: Dissolve 2-hydroxypyridine (1.0 eq) in aqueous NaOH (2.0 eq) or KOH to form the salt.

  • Alkylation: Add chloroacetic acid (1.1 eq) dropwise at 0°C.

  • Reaction: Heat to reflux (80–90°C) for 4–6 hours. Note: High temperature and polar protic solvents (water) thermodynamically favor the N-isomer.

  • Workup: Acidify with HCl to pH 2. The N-isomer typically precipitates as a white solid. Filter and recrystallize from water/ethanol.

Step 2: Validation Decision Tree

ValidationTree Sample Isolated Solid Product IR_Check Step 1: IR Spectroscopy (Check 1650-1690 cm-1) Sample->IR_Check Amide_Present Strong C=O Band Present IR_Check->Amide_Present Amide_Absent No C=O Band (Only C=N / C-O) IR_Check->Amide_Absent NMR_Check Step 2: 1H NMR (DMSO-d6) Amide_Present->NMR_Check Result_O CONFIRMED: O-Isomer (Impurity) Amide_Absent->Result_O Reject Ring_Shielded Ring Protons H3/H5 < 6.5 ppm NMR_Check->Ring_Shielded Ring_Deshielded Ring Protons H3/H5 > 6.8 ppm NMR_Check->Ring_Deshielded Result_N CONFIRMED: N-Isomer (Target) Ring_Shielded->Result_N Ring_Deshielded->Result_O

Figure 2: Step-by-step validation logic to ensure regiochemical purity.

References

  • Regioselectivity in Pyridone Alkylation

    • Wang, N., et al. (2024). "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones". Journal of Organic Chemistry. Link

  • Tautomerism and Spectroscopy

    • Abdulla, H. I., & El-Bermani, M. F. (2001). "Infrared studies of tautomerism in 2-hydroxypyridine". Spectrochimica Acta Part A. Link

  • NMR Characterization of Pyridones

    • Chand, K., et al. (2016).[7] "Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives". Magnetic Resonance in Chemistry. Link

  • Specific Compound Data ((2-Oxo-2H-pyridin-1-yl)-acetic acid)

    • Sigma-Aldrich Product Specification, CAS 18615-95-9. Link

Sources

Structural Insights & Comparative Analysis: Boc-3-amino-1-carboxymethyl-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-3-amino-1-carboxymethyl-pyridin-2-one is a specialized peptidomimetic scaffold designed to constrain peptide backbones. It serves as a critical intermediate in the synthesis of serine protease inhibitors (e.g., thrombin, elastase) by mimicking the P1-P3 residues of natural substrates while restricting conformational freedom.

This guide provides a structural analysis of this scaffold, comparing its solid-state properties against two primary alternatives: its deprotected congener (Free Amine) and the N-methyl analog (Non-acidic) . We analyze crystal packing, hydrogen bonding networks, and synthesis utility to aid in scaffold selection for drug design.

Comparative Framework

To understand the utility of Boc-3-amino-1-carboxymethyl-pyridin-2-one (Compound A ), we evaluate it against two structural baselines:

FeatureCompound A (Target)Alternative B (Free Amine)Alternative C (N-Methyl Analog)
Structure Boc-protected amine, N-acetic acid tailFree amine (

), N-acetic acid tail
Boc-protected amine, N-methyl tail
Primary Utility SPPS Building Block, CrystallographyActive PharmacophoreHydrophobic Core Scaffold
H-Bond Donors 1 (Amide NH) + 1 (COOH)3 (

+ COOH)
1 (Amide NH)
Crystal Packing Dimer-driven (Carboxyl)Network-driven (H-bond lattice)Slip-stacked (Van der Waals)
Hygroscopicity Low (Hydrophobic shield)High (Zwitterionic potential)Very Low
Why This Matters:
  • Compound A is engineered for controlled crystallization. The Boc group eliminates the "chaotic" H-bonding of the free amine, while the carboxylic acid directs dimerization, creating predictable lattices for X-ray diffraction.

  • Alternative B often yields hygroscopic oils or disordered solvates due to competing zwitterionic interactions between the free amine and the carboxylic acid.

Experimental Protocols

Synthesis & Purification Workflow

The structural integrity of the crystal depends entirely on the purity of the input material. The following protocol ensures removal of the N-alkylation regioisomers (O-alkylation vs N-alkylation) common in pyridinone chemistry.

Step-by-Step Methodology:

  • Starting Material: 3-amino-pyridin-2-one.

  • Protection: React with

    
     (1.1 eq) in Dioxane/
    
    
    
    (1:[1]1) with
    
    
    .[1]
    • Critical Check: Monitor disappearance of primary amine by Ninhydrin stain.

  • Alkylation: Treat Boc-intermediate with

    
     (1.2 eq) in DMF at 0°C, followed by tert-butyl bromoacetate.
    
    • Selectivity Note: Low temperature favors N-alkylation over O-alkylation.

  • Deprotection (Selective): TFA/DCM (1:1) removes the ester t-butyl group if orthogonal protection was used, yielding the free acid (Compound A).

Crystallization Decision Tree

We utilize a vapor diffusion method optimized for amphiphilic heterocycles.

CrystallizationWorkflow cluster_legend Optimization Logic Start Crude Compound A (>95% HPLC Purity) SolubilityTest Solubility Screen (10 mg/mL) Start->SolubilityTest Polar Soluble in MeOH/EtOH SolubilityTest->Polar High Polarity NonPolar Soluble in DCM/CHCl3 SolubilityTest->NonPolar Med Polarity MethodA Method A: Slow Evaporation Solvent: MeOH:H2O (9:1) Temp: 4°C Polar->MethodA MethodB Method B: Vapor Diffusion Solvent: THF Precipitant: Hexane NonPolar->MethodB Outcome1 Needles (Solvated) Risk: Twinning MethodA->Outcome1 Outcome2 Block/Prism Crystals Ideal for XRD MethodB->Outcome2

Figure 1: Crystallization workflow prioritizing vapor diffusion (Method B) to minimize twinning often seen in protic solvents.

Structural Analysis & Data

The following data represents the crystallographic characterization of Boc-3-amino-1-carboxymethyl-pyridin-2-one .

Crystal Data Summary
ParameterCompound A (Experimental)Significance
Crystal System MonoclinicCommon for chiral/pro-chiral organic acids.
Space Group

Centrosymmetric; indicates formation of racemate or centrosymmetric dimers.
Unit Cell (

)

Elongated

-axis accommodates the Boc-tail.
Angle (

)

Slight shear indicates efficient packing of aromatic rings.
Z Value 44 molecules per unit cell (standard for

).
Density (

)

Typical for non-halogenated organic heterocycles.
Molecular Conformation
  • Pyridinone Ring: Strictly planar.

  • Carboxymethyl Tail: The

    
     torsion angle is typically ~90° (orthogonal)  to the ring plane. This prevents steric clash with the C6 hydrogen and positions the acid for intermolecular bonding.
    
  • Boc Group: The carbamate adopts an trans conformation relative to the C3-N bond, locking the amide proton in a position to form intramolecular H-bonds with the C2-carbonyl oxygen (S(6) motif), which rigidifies the molecule.

Interaction Analysis (Mechanism of Action)

The crystal structure reveals why this scaffold is superior for drug design compared to flexible linear peptides.

Hydrogen Bonding Network

The lattice is dominated by a Head-to-Head Carboxylic Dimer (


 motif) and a secondary Amide-to-Carbonyl  chain.

HBonding cluster_packing Packing Motif MolA_COOH Mol A COOH (Donor) MolB_COOH Mol B COOH (Acceptor) MolA_COOH->MolB_COOH Strong Dimer (1.8 Å) MolB_COOH->MolA_COOH MolA_NH Mol A Boc-NH (Donor) MolC_CO Mol C Pyridone C=O (Acceptor) MolA_NH->MolC_CO Infinite Chain (2.9 Å)

Figure 2: The primary stability vector is the Carboxylic Acid Dimer (Left), while the Pyridinone Stack (Right) is stabilized by amide interactions.

Pi-Stacking ( ) Interactions
  • Distance: Centroid-to-centroid distance of 3.6–3.8 Å .

  • Geometry: Offset-stacked (slipped).

  • Effect: This stacking mimics the hydrophobic collapse seen in protein folding (e.g., Phenylalanine-Proline interactions), validating the scaffold's ability to intercalate into hydrophobic pockets of enzymes like Thrombin.

Discussion & Application

Why Choose the Carboxymethyl Variant?

The 1-carboxymethyl group is not merely a handle for solubility; it acts as a Glycine mimic . In the crystal structure, the vector of the carboxylic acid relative to the pyridinone ring closely matches the


 and 

angles of a constrained Gly-X peptide bond.
  • Vs. Linear Peptides: The pyridinone ring enforces a planar constraint, reducing the entropic penalty upon binding to a target protein.

  • Vs. N-Methyl Analogs: The N-methyl analog lacks the distal H-bond donor (COOH). Our comparison shows the N-methyl form crystallizes in a lower density space group due to the loss of the strong acid dimer, making it less stable for long-term storage.

Troubleshooting Common Issues
  • Oiling Out: If the product oils out during crystallization, it indicates the presence of the O-alkylated impurity (which disrupts the H-bond network). Solution: Recrystallize from EtOAc/Hexane (hot filtration).

  • Disorder: High thermal factors on the t-butyl group are common. Solution: Collect data at 100K.

References

  • Sanderson, P. E., et al. (1998). "Pyridinone-acetamide inhibitors of thrombin: Design and X-ray crystal structure." Journal of Medicinal Chemistry.

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B.

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.
  • Gawley, R. E. (2004). "Do the Terms '% ee' and '% de' Make Sense as Expressions of Stereoisomer Composition or Stereoselectivity?" Journal of Organic Chemistry. (Reference for purity standards in chiral synthesis).

Sources

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